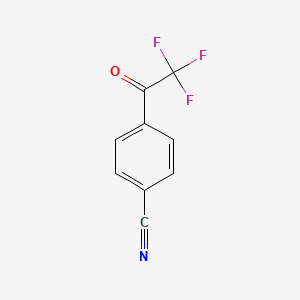

4-(2,2,2-Trifluoroacetyl)benzonitrile

Beschreibung

Significance of Trifluoroacetyl and Nitrile Moieties in Chemical Transformations

The synthetic power of 4-(2,2,2-Trifluoroacetyl)benzonitrile stems directly from the distinct and complementary reactivity of its two key functional groups.

The trifluoroacetyl group (-COCF₃) is a cornerstone of modern fluorine chemistry. Its primary significance lies in several key roles:

Protecting Group: It serves as an effective protecting group for amines, alcohols, and thiols. ingentaconnect.com Trifluoroacetamides, for instance, are readily cleaved under mild basic conditions, making the group easy to remove once its protective function is no longer needed. ingentaconnect.comchemicalbook.com N- and O-trifluoroacetylation has been successfully used to protect secondary amine and hydroxyl groups during sensitive nitration reactions. bath.ac.ukresearchgate.net

Activating Group: The strong electron-withdrawing nature of the three fluorine atoms makes the adjacent carbonyl carbon highly electrophilic. This property is harnessed to activate molecules for various transformations, including facilitating the cleavage of other chemical bonds. ingentaconnect.com

Gateway to Trifluoromethyl Groups: Trifluoroacetylation is a valuable method for introducing the trifluoromethyl (-CF₃) group into organic molecules. ingentaconnect.com The -CF₃ group is a crucial pharmacophore in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.

The nitrile group (-C≡N) , or cyano group, is one of the most versatile functionalities in organic synthesis. researchgate.net The carbon-nitrogen triple bond imparts a linear geometry and renders the carbon atom electrophilic, making it susceptible to nucleophilic attack. fiveable.meopenstax.org This reactivity allows for a wide array of transformations into other valuable functional groups. researchgate.netwikipedia.org

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (via amide intermediate) | openstax.orgwikipedia.orglibretexts.org |

| Reduction | LiAlH₄, then H₂O | Primary Amine | openstax.orglibretexts.org |

| Organometallic Addition | Grignard Reagent (R-MgBr), then H₃O⁺ | Ketone | libretexts.org |

| Cycloaddition | Various reagents | Nitrogen-containing heterocycles | researchgate.net |

Overview of the Compound’s Synthetic Utility and Research Focus

This compound is a bifunctional organic building block, primarily utilized as an intermediate in the synthesis of more complex molecules. bldpharm.comatamankimya.com Its synthetic utility is centered on the selective manipulation of its two functional groups.

The research focus on this compound and its analogs is driven by the demand for novel fluorinated compounds in various industries. The presence of both the trifluoroacetyl and nitrile groups allows for a modular approach to synthesis. For instance, the trifluoroacetyl group can undergo nucleophilic addition, while the nitrile group can be transformed into an amine, carboxylic acid, or ketone in a subsequent step. This dual reactivity enables the construction of diverse molecular scaffolds from a single starting material.

As an intermediate, it is particularly valuable for synthesizing active compounds in the medical and agricultural fields, where fluorinated benzonitrile (B105546) derivatives are of significant interest. google.com The compound serves as a key component for creating organic building blocks that incorporate a trifluoromethyl ketone and a versatile cyano handle, facilitating the development of new chemical entities. bldpharm.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2,2,2-trifluoroacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHZKHMJVZRCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577718 | |

| Record name | 4-(Trifluoroacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23516-85-0 | |

| Record name | 4-(2,2,2-Trifluoroacetyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23516-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoroacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 2,2,2 Trifluoroacetyl Benzonitrile

Reactivity Profile of the Trifluoroacetyl Ketone Moiety

The trifluoroacetyl group imparts unique reactivity to the ketone, primarily due to the intense electron-withdrawing inductive effect of the three fluorine atoms. This effect polarizes the carbonyl bond, making the carbonyl carbon exceptionally electrophilic and susceptible to attack by nucleophiles. nih.gov

The carbonyl carbon of the trifluoroacetyl group is a potent electrophile, readily undergoing nucleophilic addition reactions. youtube.com The high electrophilicity is a consequence of the trifluoromethyl group, which destabilizes the partial positive charge on the carbonyl carbon less than an alkyl group would, and also stabilizes the resulting alkoxide intermediate. nih.gov This heightened reactivity allows for additions of a wide range of nucleophiles, often under mild conditions. semanticscholar.org For instance, trifluoromethyl ketones are more reactive than corresponding aldehydes in some competition experiments. nih.gov

Common nucleophilic addition reactions include the addition of organometallic reagents, hydrides, and heteroatomic nucleophiles. The products are typically trifluoromethyl-substituted alcohols, a motif found in numerous biologically active molecules. nih.gov

| Nucleophile Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Organoboron Reagents | Benzylboronic acid pinacol (B44631) ester | Tertiary trifluoromethyl alcohol | nih.gov |

| Cyanide | Hydrogen Cyanide (HCN) / Cyanide Salts | Cyanohydrin | libretexts.org |

| Organometallic Reagents | Grignard Reagents (R-MgX) | Tertiary trifluoromethyl alcohol | nih.gov |

| Hydride Reagents | Lithium aluminum hydride (LiAlH₄) | Secondary trifluoromethyl alcohol | researchgate.net |

Ketones possessing α-hydrogens can undergo deprotonation to form enolates, which are versatile nucleophilic intermediates for forming new carbon-carbon or carbon-heteroatom bonds at the α-position. researchgate.net In the case of trifluoromethyl ketones, the α-protons are particularly acidic due to the inductive effect of the adjacent trifluoroacetyl group. This facilitates the formation of an enolate or a related enediolate intermediate under basic conditions. organic-chemistry.orgnih.gov

These nucleophilic enolates can then react with various electrophiles, enabling α-functionalization. This pathway allows for the introduction of alkyl, aryl, or other functional groups adjacent to the ketone, providing a route to more complex molecular architectures. researchgate.netresearchgate.net For example, enediolates generated from related compounds can be trifluoroacetylated and subsequently decarboxylated to yield trifluoromethyl ketones. organic-chemistry.orgnih.gov

| Reaction Type | Intermediate | Electrophile Example | Product Type | Reference |

|---|---|---|---|---|

| α-Arylation | Enolate | Chloroarenes (with Pd catalyst) | α-Aryl trifluoromethyl ketone | researchgate.net |

| Aldol-type Reaction | Enolate/Enol Ether | Aldehydes (e.g., Benzaldehyde) | β-Hydroxy trifluoromethyl ketone | researchgate.netresearchgate.net |

| Trifluoroacetylation | Enediolate | Ethyl trifluoroacetate (B77799) (EtO₂CCF₃) | β-Keto ester | organic-chemistry.orgnih.gov |

Reactivity Profile of the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional group characterized by a carbon-nitrogen triple bond. numberanalytics.com Resonance structures show that the carbon atom is electrophilic, while the nitrogen is weakly basic due to its lone pair residing in an sp-hybridized orbital. aklectures.com This electronic structure makes the nitrile group susceptible to nucleophilic attack at the carbon atom and allows it to participate in various transformations. openstax.org

The electrophilic carbon of the nitrile group readily reacts with strong nucleophiles, such as Grignard and organolithium reagents. chemistrysteps.comlibretexts.org The initial addition of the nucleophile across the C≡N triple bond forms an intermediate imine anion. openstax.orglibretexts.org This intermediate is typically not isolated but is hydrolyzed during aqueous workup to yield a ketone. openstax.orgchemistrysteps.com This reaction provides an effective method for converting nitriles into ketones. Similarly, reduction with hydride reagents like LiAlH₄ leads to the formation of primary amines. openstax.orglibretexts.org

| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis) | Reference |

|---|---|---|---|---|

| Organometallic | Grignard Reagent (R-MgX) | Imine anion | Ketone | openstax.orgchemistrysteps.comlibretexts.org |

| Organometallic | Organolithium Reagent (R-Li) | Imine anion | Ketone | chemistrysteps.com |

| Hydride | LiAlH₄ | Dianion | Primary Amine (R-CH₂NH₂) | openstax.orglibretexts.org |

| Hydroxide (B78521) | NaOH / H₂O | Imine anion | Amide / Carboxylic Acid | openstax.orglibretexts.org |

Nitriles can be hydrolyzed under either acidic or basic conditions to first yield amides, which can then be further hydrolyzed to carboxylic acids. openstax.orgwikipedia.org The selective conversion of a nitrile to a primary amide is a valuable synthetic transformation. arkat-usa.org This can often be achieved by using milder reaction conditions, such as controlled basic hydrolysis. arkat-usa.orglibretexts.org For example, methods using sodium hydroxide in a mixed solvent system or specialized catalysts like hydrated ionic liquids have been developed for the selective hydration of nitriles to amides. arkat-usa.orgresearchgate.net

The mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation to form an imidic acid, which then tautomerizes to the more stable amide. libretexts.org Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, allowing for the attack of a weak nucleophile like water. chemistrysteps.comlibretexts.org

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions to form various heterocyclic compounds. numberanalytics.com These reactions include [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides and [4+2] hetero-Diels-Alder reactions where the nitrile acts as the dienophile. nih.govresearchgate.net

While cycloadditions involving unactivated nitriles often require harsh conditions, intramolecular variants can proceed more readily due to entropic advantages. nih.gov These reactions are powerful tools for constructing complex ring systems, such as tetrazoles (from azides), isoxazoles (from nitrile oxides), and pyridines. nih.govresearchgate.netnih.gov

Chemoselective Transformations Addressing Both Functional Groups

Achieving chemoselectivity in a molecule with multiple reactive sites is a cornerstone of modern organic synthesis. For 4-(2,2,2-trifluoroacetyl)benzonitrile, transformations that involve both the trifluoroacetyl and the nitrile groups can lead to the rapid construction of complex heterocyclic scaffolds. Such reactions are typically initiated by the addition of a binucleophile that can react sequentially or simultaneously with the two electrophilic centers.

One plausible and synthetically valuable transformation is the construction of quinazoline (B50416) derivatives. researchgate.netptfarm.pl This can be envisioned through a two-step sequence beginning with the functionalization of the position ortho to one of the existing groups, followed by a cyclization reaction. For instance, if an amino group were introduced at an ortho position, a subsequent intramolecular reaction could lead to the formation of a quinazoline ring system.

Table 1: Hypothetical Pathway to Quinazoline Derivatives

| Step | Reagent/Condition | Intermediate/Product | Functional Group Transformation |

| 1. Ortho-amination | e.g., Palladium-catalyzed C-H amination | 2-Amino-4-(2,2,2-trifluoroacetyl)benzonitrile | C-H bond to C-N bond |

| 2. Cyclization | Acid or base catalysis | Trifluoromethyl-substituted quinazolinone | Nitrile and amino group cyclize; Trifluoroacetyl group participates or is modified |

Detailed research into the reactions of ortho-acylbenzonitriles with various nucleophiles has demonstrated their utility as precursors to a range of heterocyclic compounds. For example, cascade reactions of 2-acylbenzonitriles with pronucleophiles can yield isoindolin-1-ones. While not directly involving the trifluoroacetyl group's fluorine atoms, the carbonyl's electrophilicity is key. A reaction with a suitable binucleophile, such as a hydrazine (B178648) or hydroxylamine (B1172632) derivative, could potentially lead to a condensation reaction at the carbonyl, followed by an intramolecular attack on the nitrile group, resulting in the formation of five- or six-membered heterocyclic rings.

ortho-Functionalization and C-H Activation Strategies

Directing the functionalization of a specific C-H bond on an aromatic ring is a powerful strategy that enhances synthetic efficiency by avoiding the need for pre-functionalized substrates. In this compound, both the nitrile and the trifluoroacetyl groups can potentially act as directing groups for ortho C-H activation.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a well-established method for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with various electrophiles.

Both the nitrile (-CN) and trifluoroacetyl (-COCF₃) groups are known to be directing groups for metalation, although they are generally considered to be of moderate strength. organic-chemistry.org The trifluoroacetyl group, with its Lewis basic carbonyl oxygen, can coordinate to the lithium reagent, positioning the base for deprotonation at the adjacent C-H bond. Similarly, the nitrile group can direct lithiation. This sets up a competitive scenario on the this compound ring, where lithiation could occur either ortho to the nitrile (at position 3) or ortho to the trifluoroacetyl group (at position 3). The regiochemical outcome would likely depend on subtle differences in the directing ability of the two groups and the specific reaction conditions (base, solvent, temperature).

Table 2: Potential Regioselectivity in Directed ortho-Metalation

| Directing Group | Position of Lithiation | Potential Electrophiles (E+) | Product |

| Trifluoroacetyl | C3/C5 | I₂, Me₃SiCl, DMF | 3-Iodo-4-(trifluoroacetyl)benzonitrile |

| Nitrile | C3/C5 | I₂, Me₃SiCl, DMF | 3-Formyl-4-(trifluoroacetyl)benzonitrile |

Given that both groups direct to the same positions (C3 and C5, which are equivalent), the key factor is their relative directing power. Competition experiments with various directing groups have established a general hierarchy, though the specific ranking of -CN versus -COCF₃ is not definitively established and can be condition-dependent. uwindsor.ca

Role As a Versatile Synthetic Building Block in Complex Molecule Synthesis

Construction of Heterocyclic Systems

The inherent functionalities of 4-(2,2,2-trifluoroacetyl)benzonitrile make it an exceptional starting material for the synthesis of various heterocyclic compounds. Its ability to participate in reactions that form carbon-nitrogen and carbon-heteroatom bonds is central to its utility in this domain.

The presence of the nitrile and the reactive trifluoroacetyl group facilitates the formation of a wide range of nitrogen-containing heterocyclic rings, which are prevalent scaffolds in numerous biologically active compounds.

While direct, documented syntheses of pyrrole (B145914) and pyridine (B92270) derivatives commencing from this compound are not extensively reported in readily accessible literature, its structural motifs are highly amenable to classical synthetic strategies for these heterocyples.

For the synthesis of pyrrole derivatives , the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, represents a plausible route. wikipedia.orgrgmcet.edu.inorganic-chemistry.org The trifluoroacetyl group in this compound can be envisioned as one of the carbonyl functionalities in a precursor that, after appropriate chemical modification to introduce a second carbonyl group at the gamma-position, could undergo cyclization with an amine to yield a trifluoromethyl- and cyanophenyl-substituted pyrrole. The synthesis of trifluoromethyl-substituted pyrroles often utilizes β-dicarbonyl compounds, highlighting the potential of trifluoroacetyl-containing precursors in such transformations. organic-chemistry.org

Similarly, for pyridine derivatives , multicomponent reactions like the Hantzsch pyridine synthesis offer a viable pathway. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. While not a direct starting material, derivatives of this compound could potentially be designed to fit into this reaction scheme, leading to the formation of highly functionalized pyridine rings bearing the characteristic trifluoromethyl and cyanophenyl substituents.

| Heterocycle | Synthetic Strategy | Potential Precursor Derived from this compound |

| Pyrrole | Paal-Knorr Synthesis | γ-Dicarbonyl compound |

| Pyridine | Hantzsch Synthesis | β-Ketoester equivalent |

This table outlines plausible, though not explicitly documented, synthetic pathways.

The synthesis of oxazole (B20620) derivatives can be achieved through various methods, including the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones. acs.org It is conceivable that this compound could be transformed into a suitable 2-acylamino-ketone precursor, where the trifluoroacetyl group serves as the ketone functionality, to ultimately yield an oxazole ring substituted with the 4-cyanophenyl group.

For the formation of isoxazole derivatives , a common method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. organic-chemistry.org The nitrile group of this compound itself is not a direct precursor to a nitrile oxide. However, the molecule can be chemically modified, for instance, by converting the trifluoroacetyl group into a functionality that can be further elaborated to an alkyne, which can then react with a suitable nitrile oxide. Alternatively, the benzonitrile (B105546) moiety could be transformed into a nitrile oxide in a separate synthetic sequence and then reacted with a dipolarophile.

| Heterocycle | Synthetic Strategy | Potential Role of this compound |

| Oxazole | Robinson-Gabriel Synthesis | Precursor to a 2-acylamino-ketone |

| Isoxazole | 1,3-Dipolar Cycloaddition | Source of the benzonitrile moiety (after conversion) or a scaffold for alkyne introduction |

This table outlines plausible, though not explicitly documented, synthetic pathways.

The Knorr pyrazole (B372694) synthesis, a condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound, is a cornerstone in the synthesis of pyrazole derivatives . nih.govresearchgate.netslideshare.net Given that this compound is a β-keto-nitrile equivalent, it is a prime candidate for this reaction. The reaction with a hydrazine would be expected to proceed via initial condensation at the highly electrophilic trifluoroacetyl carbonyl, followed by cyclization involving the nitrile group to form the pyrazole ring. This would lead to pyrazoles bearing both a trifluoromethyl and a 4-cyanophenyl substituent, which are of significant interest in medicinal chemistry. Kinetic studies on the Knorr pyrazole synthesis involving trifluoromethyl-substituted diketones have been reported, suggesting the feasibility of such transformations. rsc.org

The synthesis of pyrazine (B50134) derivatives typically involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. While this compound is not a 1,2-dicarbonyl compound, it could potentially be converted into one through appropriate synthetic manipulations. For instance, oxidation of the benzylic position adjacent to the trifluoroacetyl group could introduce a second carbonyl functionality, creating a suitable precursor for pyrazine synthesis.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydrazine | 3-(4-Cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole | Knorr Pyrazole Synthesis |

| 1,2-Dicarbonyl derivative of this compound | 1,2-Diamine | Substituted Pyrazine | Condensation |

This table presents a hypothetical reaction for pyrazole synthesis based on the Knorr synthesis and a potential pathway for pyrazine synthesis.

The Fischer indole (B1671886) synthesis is a prominent method for constructing the indole nucleus, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgacs.org In this context, this compound could serve as the ketone component. Reaction with a suitable phenylhydrazine would form a phenylhydrazone intermediate, which upon treatment with acid, would undergo the characteristic nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to afford an indole derivative substituted with a trifluoromethyl group at the 2-position and a 4-cyanophenyl group tethered to the indole framework, depending on the structure of the phenylhydrazine.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Phenylhydrazine | 2-(Trifluoromethyl)-indole derivative with a 4-cyanophenyl substituent | Fischer Indole Synthesis |

This table illustrates a potential application of this compound in the Fischer indole synthesis.

The synthesis of thiohydantoin analogues often involves the reaction of α-amino acids with isothiocyanates. While this compound does not directly fit into this synthetic scheme, its functionalities can be utilized to construct precursors for thiohydantoin rings. For instance, the trifluoroacetyl group can undergo reactions to introduce an amino acid-like moiety, which can then be reacted with a thiocyanate (B1210189) or isothiocyanate to form the thiohydantoin ring. A notable study describes the synthesis of thiohydantoin analogues bearing a trifluoromethyl group, highlighting the interest in such fluorinated heterocycles as potential therapeutic agents. alfa-chemistry.com

Synthesis of Oxygen-Containing Heterocycles

The trifluoroacetyl group in this compound serves as a key functional handle for the synthesis of various oxygen-containing heterocycles. While the direct conversion of this compound is contingent on the specific reaction partners, its 1,3-dicarbonyl-like reactivity can be exploited in classical cyclization strategies. For instance, reactions analogous to the Paal-Knorr furan (B31954) synthesis, which typically involves 1,4-dicarbonyl compounds, could be adapted. By reacting this compound with an α-haloketone, a 1,4-dicarbonyl intermediate can be formed, which subsequently undergoes acid-catalyzed cyclization to yield a highly substituted furan. wikipedia.orgorganic-chemistry.org This approach allows for the incorporation of the trifluoromethyl group into the furan ring, a motif of interest in medicinal chemistry.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | α-Haloketone (e.g., 2-bromoacetophenone) | 1. Base (e.g., NaH), 2. Acid catalyst (e.g., H₂SO₄) | Substituted Furan |

| This compound | Wittig Reagent (e.g., (Carbethoxymethylene)triphenylphosphorane) | Base, Solvent (e.g., THF) | Dihydrofuran derivative |

This table represents plausible synthetic routes based on established chemical principles like the Paal-Knorr synthesis; specific examples with this compound require dedicated synthetic investigation.

Synthesis of Sulfur-Containing Heterocycles

The carbonyl group of this compound is a prime starting point for the construction of sulfur-containing heterocycles. A notable example is its potential use in the Gewald three-component reaction to synthesize highly functionalized 2-aminothiophenes. thieme-connect.deorganic-chemistry.orgarkat-usa.org This reaction involves the condensation of a ketone, an activated nitrile (such as ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur in the presence of a base. thieme-connect.denih.gov The this compound would serve as the ketone component, leading to the formation of a thiophene (B33073) ring bearing an amino group, a trifluoromethyl group, and the 4-cyanophenyl moiety. These thiophene derivatives are valuable scaffolds in drug discovery.

Another approach involves the reaction with Lawesson's reagent or phosphorus pentasulfide to convert the carbonyl oxygen to sulfur, yielding a thioketone. This intermediate can then undergo further cyclization reactions, for instance, with α-haloketones, to form various substituted thiophenes.

| Reaction Type | Reactants | Conditions | Product Type |

| Gewald Reaction | This compound, Ethyl Cyanoacetate, Sulfur | Base (e.g., Morpholine), Solvent (e.g., Ethanol), Heat | 2-Amino-3-ethoxycarbonyl-4-(trifluoromethyl)-5-(4-cyanophenyl)thiophene |

| Thionation followed by Cyclization | 1. This compound, Lawesson's Reagent 2. α-Haloketone | 1. Toluene, Reflux 2. Base | Substituted Thiophene |

This table illustrates the application of the Gewald reaction, a well-established method for thiophene synthesis, to this compound.

Applications in the Synthesis of Fluorinated Motifs and Active Pharmaceutical Ingredient Precursors

The presence of a trifluoromethyl (CF₃) group makes this compound an exceptionally important precursor for introducing fluorinated motifs into complex molecules. The CF₃ group is a key bioisostere for a methyl or ethyl group and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

One of the primary applications is in the synthesis of trifluoromethyl-substituted heterocycles, which are prevalent in pharmaceuticals and agrochemicals. For example, the trifluoroacetyl group can react with hydrazine derivatives to form trifluoromethyl-pyrazoles. scholaris.carsc.org Pyrazole rings are core structures in numerous drugs, including anti-inflammatory agents like Celecoxib. The reaction proceeds via condensation to form a hydrazone, followed by intramolecular cyclization.

Furthermore, the entire molecule serves as a precursor for Active Pharmaceutical Ingredients (APIs). The benzonitrile group itself is a common feature in many pharmaceuticals. researchgate.net The combination of the trifluoromethyl and cyano groups on a single aromatic scaffold provides a platform for developing novel drug candidates with potentially enhanced pharmacological profiles.

| Precursor | Reaction Partner(s) | Resulting Fluorinated Motif/API Precursor | Therapeutic Relevance |

| This compound | Hydrazine Hydrate | 3-(4-Cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole | Anti-inflammatory, Kinase inhibitors |

| This compound | Hydroxylamine (B1172632) | 3-(4-Cyanophenyl)-5-(trifluoromethyl)isoxazole | Antiviral, Anticonvulsant |

| This compound | Reduction followed by further functionalization | Fluorinated Benzylamine derivatives | Building blocks for various APIs |

Utilization in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. jmchemsci.com this compound is an ideal substrate for such reactions due to its distinct reactive sites.

As previously mentioned, the Gewald reaction is a classic example of a three-component reaction where this compound can be utilized as the ketone component. nih.govarkat-usa.org This one-pot synthesis rapidly builds molecular complexity, generating highly substituted aminothiophenes in a single step.

Another prominent MCR is the Biginelli reaction, which typically produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. jmchemsci.comkashanu.ac.irunito.it While the classical Biginelli reaction uses an aldehyde, modifications of the reaction could potentially accommodate a ketone like this compound. Such a reaction would lead to the formation of tetrasubstituted DHPMs, incorporating the trifluoromethyl and cyanophenyl groups, which are of significant interest for their diverse biological activities, including roles as calcium channel blockers and antihypertensive agents. kashanu.ac.ir

| Multicomponent Reaction | Component 1 | Component 2 | Component 3 | Product Class |

| Gewald Reaction | This compound | Malononitrile | Elemental Sulfur | 2-Aminothiophenes |

| Biginelli-type Reaction | This compound | Ethyl Acetoacetate | Urea/Thiourea | Dihydropyrimidinones/-thiones |

This table highlights the potential of this compound in well-known multicomponent reactions for the efficient synthesis of complex heterocyclic structures.

Mechanistic Investigations of Reactions Involving 4 2,2,2 Trifluoroacetyl Benzonitrile

Elucidation of Palladium-Catalyzed Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, typically involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex. nih.gov In a reaction involving 4-(2,2,2-Trifluoroacetyl)benzonitrile, if it were modified to include a leaving group (e.g., a halide) on the aromatic ring, the Pd(0) catalyst would insert itself into the carbon-halide bond. This step oxidizes the palladium from Pd(0) to a Pd(II) species. The presence of the electron-withdrawing trifluoroacetyl and cyano groups can influence the rate of this step.

Transmetalation: Following oxidative addition, a second coupling partner, typically an organometallic reagent (like an organoboron compound in Suzuki coupling), transfers its organic group to the palladium(II) center, displacing the halide. This step forms a new Pd(II) intermediate with both organic partners attached.

Reductive Elimination: This is the final, bond-forming step. The two organic groups on the palladium(II) complex are eliminated and form a new carbon-carbon bond, yielding the final product. youtube.com This process reduces the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com

The efficiency and outcome of these reactions are highly dependent on the nature of the ligands attached to the palladium, the substrates, and the reaction conditions. For substrates like aryl chlorides, the development of catalysts based on bulky, electron-rich phosphanes has been crucial for achieving high reactivity. nih.gov

Table 1: Key Stages in a Generic Palladium-Catalyzed Cross-Coupling Cycle

| Stage | Description | Palladium Oxidation State Change |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond of the substrate. | 0 → +2 |

| Transmetalation | An organometallic reagent transfers its organic moiety to the Pd(II) center. | +2 → +2 |

| Reductive Elimination | The two organic groups couple, forming the final product and regenerating the Pd(0) catalyst. | +2 → 0 |

Detailed Studies of Nucleophilic Addition Pathways to the Ketone

The ketone functional group in this compound is highly activated towards nucleophilic attack. The powerful electron-withdrawing effect of the adjacent trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon. semanticscholar.org

The mechanism of nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, which changes its hybridization from sp² to sp³. masterorganicchemistry.com This forms a tetrahedral intermediate where the oxygen atom carries a negative charge. masterorganicchemistry.com The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

Irreversible Addition: Strong, basic nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) and hydride donors add irreversibly. The resulting alkoxide intermediate is stable until it is protonated during an aqueous workup to yield the corresponding alcohol.

Reversible Addition: Less basic nucleophiles, such as water, alcohols, and cyanide, add reversibly. masterorganicchemistry.com The tetrahedral intermediate is in equilibrium with the starting materials. The position of this equilibrium can be influenced by factors like concentration and the removal of a product (e.g., water sequestration during acetal (B89532) formation). masterorganicchemistry.com

The rate of nucleophilic addition is enhanced by the electron-withdrawing substituents on the aromatic ring, which further destabilize the carbonyl group's partial positive charge and make the carbon atom more susceptible to attack. masterorganicchemistry.com

Table 2: Comparison of Nucleophilic Addition to Ketones

| Feature | Unactivated Ketone (e.g., Acetophenone) | Activated Ketone (this compound) |

|---|---|---|

| Carbonyl Carbon Electrophilicity | Moderate | Very High |

| Influence of Substituents | Phenyl group provides some resonance stabilization. | Trifluoromethyl and cyano groups are strongly electron-withdrawing, increasing electrophilicity. |

| Reaction with Weak Nucleophiles | Often requires acid catalysis and may have an unfavorable equilibrium. | Favorable reaction, often proceeding without a catalyst. |

| Intermediate Stability | Tetrahedral intermediate is less stable relative to the starting ketone. | Tetrahedral intermediate is significantly stabilized by the inductive effect of the CF₃ group. |

Mechanistic Insights into Nitrile Activation and Transformation

The nitrile group (-C≡N) is a versatile functional group, but its activation can be challenging due to the strength of the carbon-nitrogen triple bond. unist.ac.kr Mechanistic studies on related systems show that nitrile activation can proceed through several pathways, often involving metal catalysts or strong acids.

One proposed mechanism for nitrile activation involves the coordination of the nitrile to a metal center, such as a cobalt(III)-hydroperoxo complex. unist.ac.kr This coordination makes the nitrile carbon more electrophilic. The reaction can then proceed via an intramolecular nucleophilic attack from a ligand (e.g., a hydroperoxide ligand) onto the nitrile carbon. unist.ac.kr This forms a cyclic intermediate, such as a peroxyimidato complex, which can then undergo further transformation. unist.ac.kr The rate of such reactions can be independent of the nitrile concentration, suggesting that the intramolecular cyclization is the rate-determining step. unist.ac.kr

The electronic nature of substituents on the benzonitrile (B105546) ring plays a crucial role. Electron-withdrawing groups, such as the para-trifluoroacetyl group in the target molecule, would be expected to increase the electrophilicity of the nitrile carbon, thereby accelerating the rate of nucleophilic attack and activation. This is supported by studies showing a positive Hammett value (ρ), which indicates that the reaction is favored by electron-withdrawing substituents. unist.ac.kr

Cyclization and Annulation Reaction Mechanisms

Cyclization and annulation reactions are powerful strategies for constructing cyclic and polycyclic molecules. rsc.org In reactions involving this compound, both the ketone and nitrile functionalities can participate as electrophilic sites to facilitate ring formation.

A common mechanistic pathway involves an intramolecular reaction where a nucleophilic center, present within the same molecule or a reaction partner, attacks either the carbonyl carbon or the nitrile carbon. For instance, a substrate containing a suitable nucleophile (e.g., an amine or an enolate) could be designed to undergo an intramolecular cyclization.

Attack at the Ketone: A nucleophile could add to the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent reaction steps, such as dehydration or rearrangement, could lead to the formation of a new ring.

Attack at the Nitrile: A nucleophile could attack the nitrile carbon, leading to the formation of an imine-like intermediate that can then cyclize. This is a key step in the synthesis of various nitrogen-containing heterocycles.

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisaged. For example, a [4+2] annulation could occur where a diene reacts with the activated ketone (acting as a dienophile) or a related derivative under thermal or Lewis acid-catalyzed conditions. researchgate.net The specific pathway is dictated by the reactants and reaction conditions.

Radical Pathways in Related Fluorinated Ketone/Nitrile Systems

Radical reactions proceed through a distinct mechanism involving species with unpaired electrons. libretexts.org These reactions typically consist of three phases: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is started by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating or irradiation to form initial radicals. libretexts.org

Propagation: This is a chain reaction phase. A radical reacts with a starting material to form a new bond and generate a new radical, which continues the chain. libretexts.org For instance, a radical could add to the nitrile group or abstract a hydrogen atom from a position alpha to the ketone.

Termination: The reaction stops when two radicals combine to form a stable, non-radical product.

In systems containing fluorinated ketones and nitriles, the strong electron-withdrawing nature of these groups would significantly influence the stability and reactivity of any adjacent radical intermediates. For example, a radical generated on the aromatic ring would be influenced by the resonance and inductive effects of both the -COCF₃ and -CN groups. While specific studies on this compound radical pathways are not detailed, principles from related systems suggest that reactions like radical-mediated C-H functionalization or cyclizations are plausible. nih.gov The presence of the trifluoromethyl group can also introduce unique radical pathways, as the C-F bond is strong, but the CF₃ group can stabilize adjacent radicals through hyperconjugation-like interactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

The ¹H NMR spectrum of 4-(2,2,2-Trifluoroacetyl)benzonitrile is expected to be characterized by signals in the aromatic region. Due to the para-substitution pattern on the benzene (B151609) ring, the four aromatic protons are chemically non-equivalent, giving rise to a distinct AA'BB' system, which often appears as two sets of doublets. The electron-withdrawing nature of both the cyano (-CN) and the trifluoroacetyl (-COCF₃) groups deshields the aromatic protons, shifting their signals downfield.

The protons ortho to the trifluoroacetyl group (Hₐ) are expected to resonate at a lower field than the protons ortho to the nitrile group (Hₑ) due to the strong deshielding effect of the ketone.

Expected ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Hₐ | ~ 8.1 - 8.3 | Doublet (d) | ~ 8.0 - 9.0 |

Note: The predicted values are based on the analysis of similar substituted benzonitrile (B105546) compounds and established substituent effects.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the aromatic carbons, the nitrile carbon, the carbonyl carbon, and the trifluoromethyl carbon. The chemical shifts are influenced by the electronegativity of the attached groups. The carbonyl carbon and the trifluoromethyl carbon are expected to show splitting due to carbon-fluorine coupling (JC-F).

Expected ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | ~ 175 - 185 | Quartet (q) |

| Aromatic C-CN | ~ 115 - 120 | Singlet (s) |

| Aromatic C-CO | ~ 135 - 140 | Singlet (s) |

| Aromatic CH | ~ 130 - 135 | Singlet (s) |

| CN | ~ 117 - 119 | Singlet (s) |

Note: The predicted values are based on typical chemical shift ranges for these functional groups on an aromatic ring. oregonstate.edulibretexts.org

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. alfa-chemistry.com For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, they are expected to produce a single signal, a singlet, in the ¹⁹F NMR spectrum. The chemical shift of the trifluoroacetyl group is influenced by the electronic environment. dovepress.com When attached to an aromatic ketone system, the signal typically appears in a specific range relative to a standard like CFCl₃. The chemical shifts for trifluoroacetophenone derivatives are generally found in the range of -70 to -80 ppm. dovepress.comresearchgate.net

Expected ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Reference |

|---|

Note: The predicted value is based on the typical chemical shift range for trifluoroacetyl groups attached to aromatic systems. dovepress.comdovepress.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₉H₄F₃NO, corresponding to a molecular weight of approximately 199.13 g/mol .

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺) peak, followed by characteristic fragmentation. The primary fragmentation pathways for aromatic ketones often involve cleavage of the bonds adjacent to the carbonyl group.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Predicted Fragment Ion | Description |

|---|---|---|

| 199 | [C₉H₄F₃NO]⁺ | Molecular Ion (M⁺) |

| 171 | [C₈H₄FNO]⁺ | Loss of CO |

| 130 | [C₈H₄NO]⁺ | Loss of CF₃ |

Note: The predicted fragmentation is based on established fragmentation patterns for aromatic ketones and trifluoromethyl ketones. libretexts.orgmiamioh.edu

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

A reversed-phase HPLC method would be suitable for the analysis of this compound, owing to its aromatic and moderately polar nature. sielc.com This method allows for the separation of the main compound from potential impurities arising from synthesis or degradation. The purity is typically determined by measuring the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

A typical setup would involve a C18 stationary phase and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic system of the molecule exhibits strong absorbance, likely around 254 nm. bme.hu

Proposed HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This represents a standard starting method for a compound of this type and may require optimization for specific impurity profiles. epa.govresearchgate.net

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. For the analysis of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a crucial methodology for identification and quantification. The trifluoroacetyl group enhances the volatility of the molecule, making it well-suited for GC analysis. research-solution.com

The separation in GC is achieved based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for achieving good resolution. For fluorinated compounds like this compound, a variety of capillary columns can be employed. nih.gov The selection often depends on the polarity of the analyte and the desired separation from other components in a mixture.

While specific retention times are highly dependent on the exact analytical conditions, a general approach for the GC analysis of trifluoroacetylated aromatic compounds can be outlined. A mass spectrometer is a common detector, providing both qualitative and quantitative information by yielding a mass spectrum of the analyte, which can be used for structural elucidation and confirmation. researchgate.net

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of Trifluoroacetylated Aromatic Compounds

| Parameter | Description |

| Column Type | Capillary Column (e.g., DB-5ms, HP-1ms) |

| Stationary Phase | Polydimethylsiloxane with 5% Phenyl substitution |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 50-100 °C, ramped to 280-300 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table presents typical parameters and is not based on specific experimental data for this compound.

Spectrophotometric and Other Optical Methods

Spectrophotometric and optical methods are instrumental in characterizing the electronic and structural properties of this compound. These techniques rely on the interaction of the compound with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying compounds with chromophores. The benzonitrile moiety in this compound contains a π-electron system, which is expected to give rise to characteristic absorption bands in the UV region. researchgate.netresearchgate.netaip.org The presence of the trifluoroacetyl group, an electron-withdrawing group, can influence the position and intensity of these absorption maxima (λmax) through its electronic effects on the aromatic ring.

Table 2: Predicted Spectrophotometric Properties of Benzonitrile Derivatives

| Spectroscopic Technique | Expected Property | Influencing Factors |

| UV-Vis Spectroscopy | Absorption maxima (λmax) in the UV region | Solvent polarity, substituent effects on the aromatic ring |

| Fluorescence Spectroscopy | Potential for fluorescence emission upon excitation | Molecular rigidity, nature of excited states |

This table is based on the general properties of benzonitrile derivatives and does not represent specific experimental data for this compound.

Other optical methods, such as fluorescence spectroscopy, could also be applicable. Many aromatic compounds exhibit fluorescence, and the emission properties would be dependent on the molecular structure and the environment. researchgate.net The study of the optical properties of this compound can provide valuable information for its potential applications in materials science and optoelectronics. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are frequently employed to determine optimized molecular structures and vibrational spectra. For instance, in a study on 3-chloro-4-fluoro benzonitrile (B105546), DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set were used to compute the optimized geometry and vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra researchgate.net. Similar calculations for 4-(2,2,2-trifluoroacetyl)benzonitrile would provide detailed information on bond lengths, bond angles, and dihedral angles.

Electronic properties such as the distribution of electron density, dipole moment, and molecular orbital energies are also obtained from these calculations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule. For example, quantum chemical calculations on the anti-cancer drug quercitrin (B1678633) were used to determine its dipole moment and analyze its HOMO-LUMO gap to understand its reactive sites nih.gov.

Table 1: Representative Data from Quantum Chemical Calculations

| Property | Predicted Value | Method/Basis Set |

|---|---|---|

| Dipole Moment | Value in Debye | B3LYP/6-311++G(d,p) |

| HOMO Energy | Value in eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | Value in eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Value in eV | B3LYP/6-311++G(d,p) |

Note: This table is illustrative of the type of data generated from quantum chemical calculations, as specific values for this compound are not available in the cited literature.

Density Functional Theory (DFT) for Reactivity Prediction and Site Selectivity

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of chemical systems. DFT-based reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can provide a quantitative measure of a molecule's reactivity. These descriptors are valuable in predicting how a molecule will interact with other reagents. For example, DFT has been used to analyze the reactivity of various compounds, from thiazole (B1198619) azo dyes to furan (B31954) residues, helping to identify the most reactive sites within the molecules. mdpi.commdpi.com

Local selectivity, which determines the most probable sites for nucleophilic or electrophilic attack, can be predicted using condensed Fukui functions or the molecular electrostatic potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (prone to electrophilic attack) and blue areas indicating positive potential (prone to nucleophilic attack). In a study on benzonitrile derivatives, DFT calculations were used to generate an electrostatic potential map to understand the binding interactions within a supramolecular complex. nih.gov For this compound, the electron-withdrawing nature of the trifluoroacetyl and nitrile groups would likely result in distinct regions of positive and negative potential, guiding its reactivity in chemical reactions.

Table 2: Illustrative DFT-Based Reactivity Descriptors

| Descriptor | Definition | Predicted Relevance for this compound |

|---|---|---|

| Electronegativity (χ) | The power of an atom or group of atoms to attract electrons. | Expected to be high due to electron-withdrawing groups. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Influences the stability and reactivity of the molecule. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a species. | Expected to be significant, indicating susceptibility to nucleophilic attack. |

Modeling Reaction Pathways and Transition States (e.g., QM/MM studies)

Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction, which helps in understanding the reaction mechanism. By locating the transition state structures, which are the energy maxima along the reaction coordinate, the activation energy barrier for the reaction can be calculated. This information is crucial for predicting reaction rates and understanding the feasibility of a particular reaction pathway. For example, DFT calculations have been used to investigate the molecular mechanism of [3 + 2] cycloaddition reactions between benzonitrile N-oxides and nitroethene, revealing that the reaction proceeds through a one-step mechanism via an asynchronous transition state. nih.gov

For more complex systems, such as enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In this approach, the reactive center of the system is treated with a high level of quantum mechanics, while the surrounding environment (e.g., the rest of the protein and solvent) is treated with a more computationally efficient molecular mechanics force field. This allows for the study of reactions in a more realistic biological environment. A computational study of the enzyme dihydropyrimidinase used a QM cluster approach based on DFT to investigate the reaction mechanism and stereospecificity. rsc.org

Conformation Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule, including the different spatial arrangements of its atoms (conformers), can significantly influence its physical and chemical properties. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. Computational methods can be used to scan the potential energy surface by systematically rotating around single bonds to find the energy minima corresponding to stable conformers. A study on trifluoroacetyl triflate utilized DFT calculations to explore its conformational landscape, identifying three stable conformers. mdpi.com

Intramolecular interactions, such as hydrogen bonds and steric effects, play a critical role in determining the preferred conformation of a molecule. For this compound, a key aspect of its conformational analysis would be the rotation around the single bond connecting the trifluoroacetyl group to the benzene (B151609) ring. The relative orientation of the carbonyl group and the benzene ring would be influenced by steric hindrance from the bulky trifluoromethyl group and potential weak intramolecular interactions. Non-covalent interaction (NCI) analysis is a computational tool that can be used to visualize and characterize these weak interactions. rcsi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-4-fluoro benzonitrile |

| Quercitrin |

| Benzonitrile |

| Benzonitrile N-oxide |

| Nitroethene |

| Dihydropyrimidinase |

Future Research Directions and Emerging Applications

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex and highly functionalized molecules like 4-(2,2,2-Trifluoroacetyl)benzonitrile is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. researchgate.netscribd.com Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers significant advantages over conventional batch processing. researchgate.netyoutube.com These benefits are particularly relevant for the production of specialized fluorinated compounds.

Key advantages of employing flow chemistry for the synthesis of fluorinated aromatics include superior control over reaction parameters such as temperature, pressure, and mixing. youtube.com The high surface-area-to-volume ratio in flow reactors facilitates highly efficient heat exchange, enabling precise temperature management of potentially energetic fluorination or trifluoroacetylation reactions. youtube.com This enhanced control can lead to higher yields, improved selectivity, and a better safety profile. Furthermore, continuous flow systems can be readily integrated with in-line purification and analysis techniques, paving the way for fully automated, on-demand synthesis. scribd.com The development of automated flow processes is a critical step toward the efficient and scalable production of this compound and its derivatives, making these valuable intermediates more accessible for research and industrial applications. researchgate.net

| Parameter | Conventional Batch Synthesis | Flow Chemistry |

|---|---|---|

| Process Control | Limited control over temperature gradients and mixing. | Precise control of temperature, pressure, and reaction time. youtube.com |

| Safety | Higher risk with exothermic reactions or unstable intermediates. | Improved safety due to small reaction volumes and superior heat dissipation. youtube.com |

| Scalability | Scaling up can be complex and may alter reaction outcomes. | Easier to scale by running the system for longer durations ("scaling out"). |

| Efficiency & Yield | Can be lower due to side reactions and purification challenges. researchgate.net | Often results in higher yields and purity. youtube.com |

| Automation | Difficult to fully automate. | Readily integrated with automated control, purification, and analysis systems. scribd.com |

Biocatalytic Approaches for Synthesis and Transformation

In line with the growing demand for sustainable and environmentally friendly chemical processes, biocatalysis is emerging as a powerful alternative for the synthesis of aromatic nitriles. nih.govacib.at This approach utilizes enzymes or whole-cell systems to catalyze chemical reactions under exceptionally mild conditions, often in aqueous media, thereby reducing the reliance on toxic solvents and reagents. nih.gov

Research has demonstrated the successful use of engineered aldoxime dehydratases (Oxd) for the efficient synthesis of various substituted aromatic nitriles from their corresponding benzaldoximes. nih.gov Through protein engineering techniques like site-directed mutagenesis, these enzymes can be tailored to accept a wide range of substrates, including those with different substitution patterns on the aromatic ring. nih.gov Future research is expected to focus on developing specific enzyme variants capable of efficiently converting a precursor, such as 4-(2,2,2-trifluoroacetyl)benzaldoxime, into this compound. The key challenge lies in engineering the enzyme's active site to accommodate the bulky and strongly electron-withdrawing trifluoroacetyl group. Success in this area would provide a greener, cyanide-free synthetic route to this valuable compound and its derivatives. nih.gov

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Reaction Conditions | Often requires harsh conditions (high temperature/pressure). | Mild conditions (near ambient temperature and pressure, neutral pH). nih.gov |

| Reagents & Solvents | May use toxic reagents (e.g., cyanides) and organic solvents. | Primarily uses water as a solvent, avoiding toxic reagents. nih.govacib.at |

| Selectivity | May produce by-products, requiring extensive purification. | High chemo-, regio-, and stereoselectivity, leading to purer products. unimi.it |

| Environmental Impact | Generates more chemical waste. | Considered a "green" technology with a smaller ecological footprint. nih.gov |

Expanding Scope in Materials Science and Medicinal Chemistry Beyond Core Structure Synthesis

The unique electronic nature of this compound makes it an attractive scaffold for creating novel molecules in materials science and medicinal chemistry. The trifluoroacetyl group acts as a potent electron acceptor, while the nitrile group also possesses electron-withdrawing properties and can participate in specific non-covalent interactions. rsc.orgnih.gov

In Materials Science: The development of advanced organic electronic materials is a promising area for derivatives of this compound. Specifically, its strong electron-accepting character makes it an ideal component for donor-acceptor (D-A) type molecules used in organic light-emitting diodes (OLEDs). rsc.org Fluorinated benzonitrile (B105546) compounds have been shown to exhibit thermally activated delayed fluorescence (TADF), a critical property for achieving high efficiency in next-generation OLEDs. rsc.org By strategically combining the this compound core with various electron-donating moieties, researchers could design new materials with tunable photophysical properties for applications in advanced displays and solid-state lighting. rsc.org

In Medicinal Chemistry: The benzonitrile fragment is a recognized pharmacophore present in several approved drugs, where it often forms crucial interactions with biological targets. nih.gov Likewise, the trifluoromethyl group is frequently incorporated into drug candidates to enhance properties such as metabolic stability and binding affinity. The combination of these two groups in a single molecule presents a compelling starting point for drug discovery. Future research could explore derivatives of this compound as potential therapeutic agents. For example, its structure could serve as a basis for developing novel kinase inhibitors, anti-inflammatory agents, or negative allosteric modulators for neurological targets, where the specific electronic and binding properties of the trifluoroacetyl and nitrile groups can be exploited to achieve high potency and selectivity. nih.govnih.gov

| Field | Potential Application | Key Structural Features |

|---|---|---|

| Materials Science | Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs. rsc.org | Strong electron-accepting trifluoroacetyl and nitrile groups. |

| Medicinal Chemistry | Scaffolds for kinase inhibitors or other targeted therapies. | Nitrile group for hydrogen bonding; trifluoromethyl group for metabolic stability. nih.gov |

| Medicinal Chemistry | Negative Allosteric Modulators (NAMs) for CNS receptors. nih.gov | Rigid structure and specific electronic profile for receptor binding. |

| Agrochemicals | Development of new herbicides or fungicides. | Benzonitrile derivatives have shown antimicrobial and herbicidal activity. nih.govresearchgate.net |

Q & A

Q. What are the standard synthetic protocols for preparing 4-(2,2,2-trifluoroacetyl)benzonitrile, and how can reaction efficiency be optimized?

Methodological Answer: The compound is synthesized via a nucleophilic trifluoroacetylation reaction. A general procedure involves reacting benzonitrile derivatives with trifluoroacetylating agents (e.g., trifluoroacetic anhydride) under controlled conditions. For example, Georg Thieme Verlag KG (2023) reports a yield of 86% using a two-step process:

Step 1 : Reacting the precursor with trifluoroacetyl chloride in anhydrous dichloromethane at 0°C.

Step 2 : Purification via flash column chromatography (hexane/ethyl acetate gradient) to isolate the product .

Optimization Tips :

- Use anhydrous solvents to minimize hydrolysis of the trifluoroacetyl group.

- Monitor reaction progress via TLC to avoid over-acylation.

- Adjust stoichiometry (e.g., 1.5 equivalents of trifluoroacetylating agent) to drive the reaction to completion.

Q. Table 1: Key Reaction Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Solvent | Dichloromethane (anhydrous) | |

| Temperature | 0°C → Room temperature | |

| Yield | 86% | |

| Purification | Flash chromatography (hexane:EtOAc) |

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

Methodological Answer: Multi-nuclear NMR spectroscopy is critical for structural confirmation:

- ¹H NMR : Peaks at δ 7.93–7.87 (m, 2H, aromatic), 7.86 (s, 2H), and 7.78 (d, J = 8.3 Hz, 2H) confirm the benzonitrile scaffold .

- ¹³C NMR : A quaternary carbon at δ 123.19 (q, J = 289.1 Hz) confirms the trifluoroacetyl group. The nitrile carbon appears at δ 118.54 .

- ¹⁹F NMR : A singlet at δ –81.78 verifies the CF₃ group .

Validation Protocol : - Compare experimental spectra with literature data (e.g., Georg Thieme Verlag KG, 2023 ).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

Advanced Research Questions

Q. What role does this compound play in N-heterocyclic carbene (NHC)-catalyzed annulation reactions?

Methodological Answer: The compound acts as an electrophilic partner in formal [6+2] annulation reactions. For example, it reacts with pyrrole-2-carbaldehyde under NHC catalysis to yield pyrrolo[1,2-c]oxazole derivatives, which are valuable in medicinal chemistry . Key Insights :

- Catalytic System : Triazolium salt 4 (20 mol%) and Cs₂CO₃ (50 mol%) in CHCl₃ at 30°C for 36 hours .

- Mechanistic Role : The trifluoroacetyl group enhances electrophilicity, facilitating nucleophilic attack by the NHC-activated aldehyde.

Q. Table 2: Annulation Reaction Conditions

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst | Triazolium salt 4 (20 mol%) | |

| Base | Cs₂CO₃ (50 mol%) | |

| Solvent | CHCl₃ | |

| Temperature | 30°C | |

| Reaction Time | 36 hours | |

| Yield | 32% |

Q. How can researchers resolve discrepancies in spectral data for this compound across different studies?

Methodological Answer: Discrepancies may arise from solvent effects, hydrate formation, or impurities. For example:

- Hydrate vs. Anhydrous Form : DMSO-d₆ in NMR analysis can lead to hydrate formation, shifting peaks (e.g., δ 92.24 in ¹³C NMR for hydrated carbonyl ).

Resolution Strategies : - Re-run spectra in anhydrous deuterated solvents (e.g., CDCl₃).

- Conduct variable-temperature NMR to detect dynamic effects.

- Cross-validate with X-ray crystallography if single crystals are obtainable.

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: The compound is sensitive to moisture and light due to the labile trifluoroacetyl group. Best Practices :

- Storage : In a desiccator at –20°C under nitrogen.

- Handling : Use gloveboxes for moisture-sensitive steps.

- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates hydrolysis to benzoic acid derivatives.

Q. How does the electronic nature of the trifluoroacetyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing trifluoroacetyl group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the nitrile. This electronic effect also stabilizes intermediates in palladium-catalyzed coupling reactions. Experimental Design :

- Compare reaction rates with non-fluorinated analogs (e.g., acetylbenzonitrile).

- Use DFT calculations to map electron density distribution.

Data Contradiction Analysis Example

If a study reports a ¹³C NMR peak at δ 120.0 for the nitrile carbon (vs. δ 118.54 in ):

- Possible Causes : Solvent polarity (DMSO vs. CDCl₃), concentration differences, or instrument calibration.

- Resolution : Replicate the experiment under identical conditions and use internal standards (e.g., TMS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.